9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Description
This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class, characterized by a bicyclic framework fused with pyrazole and benzoxazine moieties. Key structural features include:
Properties
CAS No. |
303060-92-6 |
|---|---|
Molecular Formula |
C24H21BrN2O2 |
Molecular Weight |
449.3 g/mol |
IUPAC Name |
9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H21BrN2O2/c1-15-3-5-17(6-4-15)24-27-22(20-13-18(25)9-12-23(20)29-24)14-21(26-27)16-7-10-19(28-2)11-8-16/h3-13,22,24H,14H2,1-2H3 |
InChI Key |
CLYQQYXUKPFUSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C=CC(=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in the synthesis include brominating agents, methoxyphenyl derivatives, and methylphenyl derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and the reactions are carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares substituents, molecular formulas, and key properties of the target compound with analogs:
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound : 9-Bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-... | 2: 4-MeO-Ph; 5: 4-Me-Ph | Not explicitly reported | ~450–460 (estimated) | Enhanced electron density (MeO), moderate lipophilicity (Me-Ph) |
| 9-Bromo-2-(4-methylphenyl)-5-(4-nitrophenyl)-... [1] | 2: 4-Me-Ph; 5: 4-NO₂-Ph | C₂₃H₁₈BrN₃O₃ | 464.319 | Electron-withdrawing NO₂ group reduces solubility; potential for π-π stacking [6]. |
| 9-Bromo-5-(4-butoxyphenyl)-2-(4-ethoxyphenyl)-... [2] | 2: 4-EtO-Ph; 5: 4-BuO-Ph | C₂₈H₂₈BrN₂O₃ | ~535 (estimated) | Increased hydrophobicity (alkoxy chains); steric hindrance may limit reactivity [2]. |
| 5-(4-Bromophenyl)-9-chloro-2-(4-methoxyphenyl)-... [3] | 5: 4-Br-Ph; 9: Cl; 2: 4-MeO-Ph | C₂₃H₁₆BrClN₂O₂ | 494.70 | Dual halogens (Br, Cl) enhance electrophilicity; potential for cross-coupling reactions [14]. |
| 9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-... [8] | 5: 4-F-Ph; 2: 4-Me-Ph | C₂₃H₁₈BrFN₂O | 437.30 | Fluorine improves bioavailability via electronegativity; lower molecular weight [14]. |
| 9-Bromo-2-(4-methylphenyl)-5-(3-pyridyl)-... [15] | 5: 3-Pyridyl; 2: 4-Me-Ph | C₂₂H₁₇BrN₃O | ~442 (estimated) | Pyridyl group introduces basicity; potential for hydrogen bonding and improved solubility [15]. |
Spectroscopic and Crystallographic Features
- IR Spectroscopy: Methoxy (C-O) stretch: ~1250 cm⁻¹ (target compound) [6]. Nitro (NO₂) stretch: ~1520 and 1350 cm⁻¹ () [6].
- NMR Spectroscopy :
- Crystallography :
- highlights π-π stacking and CH-Br interactions in related structures, suggesting similar packing for the target compound [6].
Biological Activity
The compound 9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine is a member of the pyrazolo-benzoxazine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological profiles.
- Molecular Formula : C24H21BrN2O2
- Molecular Weight : 449.348 g/mol
- CAS Number : 6643-74-9
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The following sections detail the specific activities associated with the compound .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- Mechanism of Action : The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism may involve the modulation of specific signaling pathways related to cell survival and apoptosis.
-
Case Studies :
- In vitro studies demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective growth inhibition.
- A study reported that pyrazolo[1,5-c][1,3]benzoxazines possess tubulin polymerization inhibition properties, which are crucial for cancer cell division .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Apoptosis induction |
| A549 | 26 | Tubulin inhibition |
| HepG2 | 17.82 | Cell cycle arrest |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound is believed to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Research Findings : Studies have shown that compounds with similar structures reduce inflammation in animal models by inhibiting pathways associated with inflammatory responses.
Other Pharmacological Activities
In addition to anticancer and anti-inflammatory effects, this compound may exhibit other biological activities:
- Antioxidant Activity : Pyrazole derivatives have been noted for their ability to scavenge free radicals and reduce oxidative stress.
- Antimicrobial Properties : Some studies suggest that these compounds may possess antimicrobial activity against various bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
